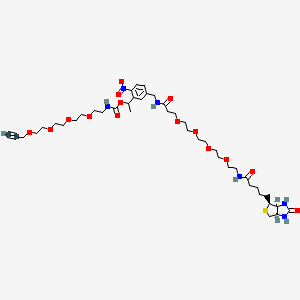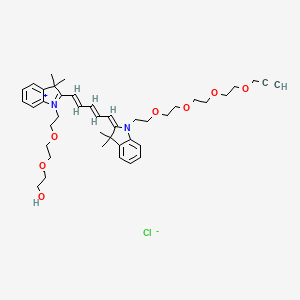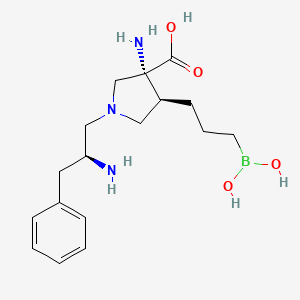
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PDF is an efficient Bcl-2 inhibitor, exhibiting high specificity and stabilizing effect toward G-quadruplexes.
科学的研究の応用
3D PDF in Clinical Communication and Biomedical Sciences
A systematic review highlights the underutilized potential of three-dimensional (3D) Portable Document Format (PDF) in biomedical communication and research. Despite the availability of technology and tools for embedding 3D objects in PDFs, this technique remains uncommon in clinical and biomedical communities. The study categorizes existing literature into the application of 3D PDF for visualization, usage methods, and tools for creating 3D PDFs. The review calls for the dissemination of 3D PDF usage in clinical and biomedical fields and the development of user-friendly tools for creating 3D PDFs (Newe & Becker, 2018).
Challenges in Automated Information Extraction from PDFs
The study on the ICDAR 2021 Scientific Literature Parsing Competition outlines the difficulties in processing scientific literature available in unstructured PDF format. It emphasizes the challenges in extracting non-natural-language content, like figures and tables, which often contain key research results. The competition aims to advance document understanding by recognizing document layouts and parsing non-natural-language content into machine-readable formats (Jimeno-Yepes, Zhong, & Burdick, 2021).
3D PDF in Radiological Models
This review discusses the use of PDFs in visualizing three-dimensional models, particularly in biomedical images derived from radiological data. The review offers insights into the tools provided by PDF software for 3D model visualization and how it can enhance the communication of radiological information (Rico, Méndez, & Prats-Galino, 2018).
Layout-aware Text Extraction from Scientific PDFs
Research on the ‘Layout-Aware PDF Text Extraction’ (LA-PDFText) system highlights the need for effective means to extract text from PDF files of research articles. LA-PDFText classifies text blocks into logical units based on their spatial layout, improving text mining applications' accuracy and efficiency. This study underscores the challenges and solutions in extracting text from PDFs for scientific research (Ramakrishnan, Patnia, Hovy, & Burns, 2012).
Managing Scientific Information with Google Drive and PDFs
A study on managing scientific publications using Google Drive and PDFs reveals an approach to cataloging, annotating, and accessing scientific papers in PDF format. This system highlights the transformation from physical libraries to digital platforms for managing and archiving scientific literature (Kubaszewski, Kaczmarczyk, & Nowakowski, 2013).
Interactive Publications and PDFs
Research on interactive publications discusses the integration of multimedia and research data in PDFs, transforming the traditional static document into a multimedia-rich interactive platform. The study emphasizes the need for such innovative formats in scientific communication and the challenges they pose in terms of data size and long-term preservation (Thoma et al., 2010).
Tagging and Reporting in Scientific Articles
A study on a web-based application for tagging scientific articles for automated functional language identification (AFLEX) demonstrates the importance of PDFs in creating datasets for systematic reviews. This tool highlights the versatility and adaptability of PDFs in different disciplines for text and document annotation (Ramezani, Kalivarapu, Gilbert, Huffman, Cotos, & O'Conner, 2017).
特性
製品名 |
|
|---|---|
分子式 |
C35H40N8O5 |
分子量 |
652.76 |
IUPAC名 |
4-(2-Aminoethoxy)-N2,N6-bis(4-(2-(dimethylamino)ethoxy)quinolin-2-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C35H40N8O5/c1-42(2)14-17-47-30-21-32(38-26-11-7-5-9-24(26)30)40-34(44)28-19-23(46-16-13-36)20-29(37-28)35(45)41-33-22-31(48-18-15-43(3)4)25-10-6-8-12-27(25)39-33/h5-12,19-22H,13-18,36H2,1-4H3,(H,38,40,44)(H,39,41,45) |
InChIキー |
HKYSQNSSWMSNTN-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC(C(NC2=NC3=CC=CC=C3C(OCCN(C)C)=C2)=O)=CC(OCCN)=C1)NC4=NC5=CC=CC=C5C(OCCN(C)C)=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
|
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B1193334.png)




